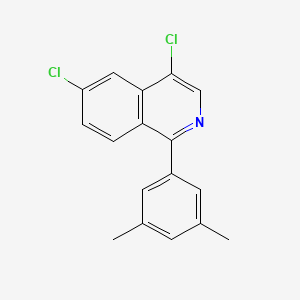
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a chemical compound with the molecular formula C₁₇H₁₃Cl₂N and a molecular weight of 302.2 g/mol . This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenylamine and 4,6-dichloroisoquinoline.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to scale up the synthesis.
Analyse Des Réactions Chimiques
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline can be compared with other isoquinoline derivatives, such as :
4,6-Dichloro-1,3,5-triazin-2-yl-phenylcarbamoyl sulfamic acid: This compound also contains chlorine atoms and an aromatic ring but differs in its core structure and functional groups.
4,6-Dichloro-1,3,5-triazin-2-yl-thiocarbamic acid O-isopropyl ester: Similar in having chlorine atoms, this compound has different substituents and applications.
4,6-Dichloro-1,3,5-triazin-2-yl-carbonochloridimidic acid ethyl ester: Another related compound with chlorine atoms, used in different chemical reactions and applications.
Propriétés
Formule moléculaire |
C17H13Cl2N |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline |
InChI |
InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)17-14-4-3-13(18)8-15(14)16(19)9-20-17/h3-9H,1-2H3 |
Clé InChI |
PUFUMWBNIQYDCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NC=C(C3=C2C=CC(=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



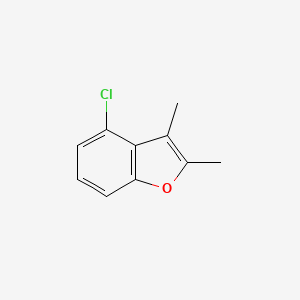
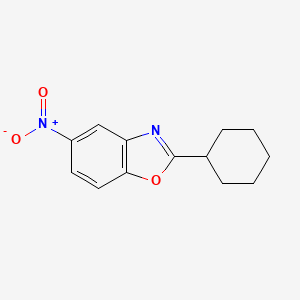
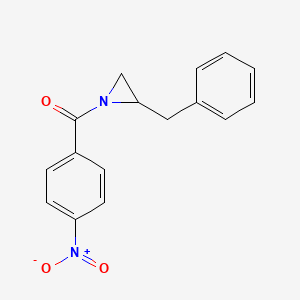
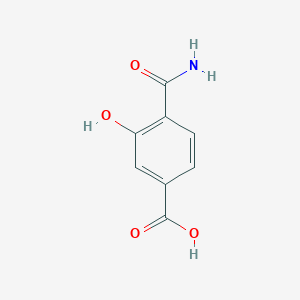
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
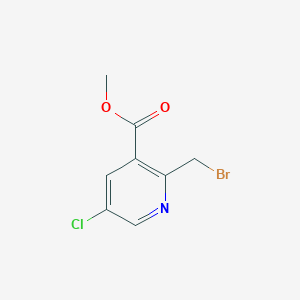

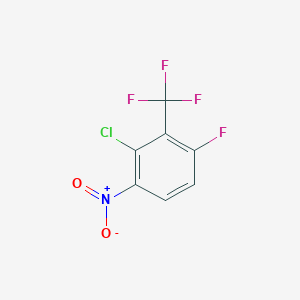
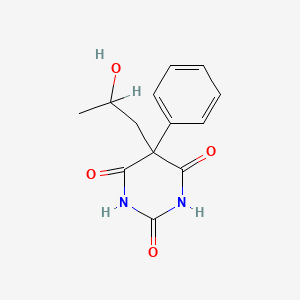
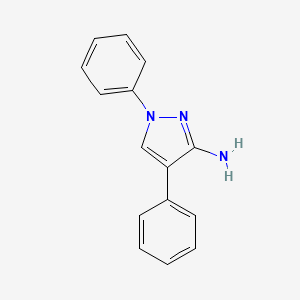
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
